Home > Products > Screening Compounds P63853 > 3-[(Diphenylmethyl)amino]cyclohex-2-en-1-one
3-[(Diphenylmethyl)amino]cyclohex-2-en-1-one - 148278-39-1

3-[(Diphenylmethyl)amino]cyclohex-2-en-1-one

Catalog Number: EVT-12688668
CAS Number: 148278-39-1
Molecular Formula: C19H19NO
Molecular Weight: 277.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

3-[(Diphenylmethyl)amino]cyclohex-2-en-1-one is an organic compound characterized by its unique structure, which features a cyclohexene backbone with a diphenylmethylamino substituent. This compound belongs to a class of compounds known for their biological activities, particularly in medicinal chemistry. Understanding its synthesis, properties, and applications is crucial for further exploration in drug development and other scientific fields.

Source

The compound can be synthesized through various organic reactions, including Claisen-Schmidt condensation and other methods that involve the manipulation of cyclohexene derivatives and amines. Its potential as a lead compound in drug discovery has been explored in several studies, indicating its relevance in pharmacological research.

Classification

3-[(Diphenylmethyl)amino]cyclohex-2-en-1-one is classified as an enone due to the presence of a carbonyl group adjacent to a double bond. It also falls under the category of amino compounds because of the diphenylmethylamino group. This classification highlights its potential reactivity and biological activity.

Synthesis Analysis

Methods

The synthesis of 3-[(Diphenylmethyl)amino]cyclohex-2-en-1-one typically involves the following steps:

  1. Formation of the Cyclohexene Framework: This may include the use of cyclohexanone as a starting material.
  2. Introduction of the Diphenylmethylamino Group: This can be achieved through nucleophilic substitution reactions where diphenylmethylamine reacts with cyclohexenone derivatives.
  3. Claisen-Schmidt Condensation: This reaction can be employed to form the double bond in the cyclohexene structure, enhancing the compound's stability and reactivity.

Technical Details

The synthesis often requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to achieve optimal yields and purity. Techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are commonly used for purification and characterization.

Molecular Structure Analysis

Structure

The molecular structure of 3-[(Diphenylmethyl)amino]cyclohex-2-en-1-one can be represented as follows:

  • Chemical Formula: C19_{19}H23_{23}N1_{1}O1_{1}
  • Molecular Weight: Approximately 287.39 g/mol
  • Structural Features:
    • A cyclohexene ring
    • A carbonyl group (C=O)
    • A diphenylmethylamino substituent

Data

The structural data can be further analyzed using computational chemistry methods to predict its behavior in various chemical environments. Molecular modeling studies may provide insights into its conformational flexibility and potential interactions with biological targets.

Chemical Reactions Analysis

Reactions

3-[(Diphenylmethyl)amino]cyclohex-2-en-1-one can undergo several chemical reactions:

  1. Electrophilic Addition: The double bond in the cyclohexene can react with electrophiles, leading to various substitution products.
  2. Reduction Reactions: The carbonyl group may be reduced to an alcohol under specific conditions.
  3. Condensation Reactions: The compound can participate in further condensation reactions with other amines or carbonyl compounds.

Technical Details

Reactions involving this compound often require catalysts or specific reagents to facilitate desired transformations. The choice of solvent and temperature is critical for maximizing yield and selectivity.

Mechanism of Action

Process

The mechanism of action for 3-[(Diphenylmethyl)amino]cyclohex-2-en-1-one is primarily linked to its interactions with biological targets:

  1. Binding Affinity: The diphenylmethylamino group enhances binding affinity to certain receptors or enzymes.
  2. Inhibition Mechanisms: It may act as an inhibitor for specific enzymes, such as cyclooxygenases, which are involved in inflammatory processes.

Data

Studies have shown that modifications on the phenyl rings can significantly influence its biological activity, suggesting a structure-activity relationship that could guide future drug design efforts.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presents as a pale yellow solid.
  • Melting Point: Specific melting point data should be determined experimentally but is generally within a moderate range for organic compounds.

Chemical Properties

  • Solubility: Soluble in organic solvents like ethanol and dimethyl sulfoxide but poorly soluble in water.
  • Stability: Generally stable under normal laboratory conditions but sensitive to strong acids or bases.

Relevant Data or Analyses

Analytical techniques such as infrared spectroscopy (IR), mass spectrometry (MS), and NMR are essential for confirming the identity and purity of synthesized compounds.

Applications

Scientific Uses

3-[(Diphenylmethyl)amino]cyclohex-2-en-1-one has potential applications in:

  1. Pharmaceutical Development: As a lead compound for designing new anti-inflammatory agents or analgesics.
  2. Biochemical Research: In studies aimed at understanding enzyme inhibition mechanisms and receptor interactions.
  3. Material Science: Investigating its properties for potential use in organic electronics or photonic devices due to its unique electronic characteristics.
Introduction to Chemokine Receptor-Targeted Pharmacotherapies

Role of CXCR2 in Inflammatory Pathophysiology and Disease Pathogenesis

CXCR2, a G protein-coupled receptor (GPCR), binds ELR⁺ CXC chemokines (including IL-8/CXCL8, GROα/CXCL1, and others) with high affinity. Ligand binding triggers intracellular signaling cascades (primarily via Gαi proteins) leading to calcium mobilization, actin polymerization, and integrin activation. This results in neutrophil chemotaxis, degranulation, and respiratory burst – physiological responses essential for pathogen clearance but destructive when perpetuated chronically [5].

Table 1: Pathological Consequences of Dysregulated CXCR2 Signaling

Disease AreaKey Pathogenic MechanismsClinical Manifestations
Respiratory (COPD, Asthma)Neutrophil influx into airways, epithelial damage, mucus hypersecretion, protease/ROS releaseAirway obstruction, emphysema, chronic bronchitis, exacerbations
Autoimmune (Rheumatoid Arthritis)Neutrophil and monocyte infiltration into synovium, osteoclast activation, angiogenesis in pannusJoint destruction, pain, deformity
Oncology (Solid Tumors)Tumor-associated neutrophil (TAN) recruitment promoting angiogenesis, ECM remodeling, immunosuppression, metastasisTumor growth, invasion, reduced response to therapy
Dermatological (Psoriasis)Neutrophil accumulation in epidermis (Munro's microabscesses), keratinocyte hyperproliferationPlaque formation, scaling, erythema

Chronic CXCR2 signaling contributes directly to tissue damage through multiple mechanisms. Neutrophil-derived proteases (e.g., elastase, MMP-9) degrade extracellular matrix components and epithelial barriers. Reactive oxygen species (ROS) induce oxidative stress and cellular dysfunction. Sustained angiogenesis in inflamed tissues or tumors creates a pathologic microenvironment supporting disease progression. Furthermore, CXCR2 activation on non-leukocyte cell types (e.g., endothelial cells, epithelial cells, neurons) contributes to vascular permeability, fibrosis, and pain signaling, expanding its therapeutic relevance beyond neutrophil-centric pathologies [5].

Structural Evolution of Small-Molecule CXCR2 Antagonists

The pursuit of CXCR2 antagonists has yielded diverse chemotypes, broadly categorized into generations based on core structure, potency, selectivity, and developmental stage. Early antagonists, exemplified by SB-225002 (naphthalene urea) and SCH-527123 (Navarixin; hydroxyquinoline carboxamide), demonstrated proof-of-concept for CXCR2 blockade in vivo but faced challenges with off-target effects (e.g., hERG inhibition) or suboptimal pharmacokinetics. Subsequent generations focused on improving selectivity and drug-like properties, incorporating heterocyclic cores like thiazoles, pyrimidines, and benzimidazoles [5] [7].

Table 2: Evolution of Key CXCR2 Antagonist Chemotypes

Generation/ChemotypeRepresentative CompoundCore Structural FeaturesKey Limitations
First Gen (Bicyclic Heterocycles)SB-225002Naphthalene ureaModerate selectivity, CYP inhibition
SCH-527123 (Navarixin)Hydroxyquinoline carboxamidehERG liability, complex PK
Second Gen (Fused Heterocycles)AZD5069TriazolopyrazineSlow receptor off-rate, prolonged immune suppression risk
Danirixin (GSK1325756)BenzodiazepineModerate bioavailability
Third Gen (Saturated/Partially Saturated Scaffolds)3-[(Diphenylmethyl)amino]cyclohex-2-en-1-one Derivatives3-Aminocyclohex-2-en-1-one coreUnder optimization (selectivity vs. related GPCRs)

The shift towards partially saturated scaffolds, notably the 3-aminocyclohex-2-en-1-one core, represents a strategic evolution. This scaffold offers distinct advantages:

  • Conformational Flexibility: The non-planar, semi-rigid cyclohexenone ring enables optimal positioning of pharmacophores within the CXCR2 binding pocket, potentially accommodating subtle receptor conformations compared to rigid bicyclic systems.
  • Synthetic Tractability: The core is readily accessible via routes like Birch reduction of substituted anisoles followed by hydrolysis [6] or modification of readily available cyclohexane-1,3-diones [6]. This facilitates rapid generation of structure-activity relationship (SAR) libraries.
  • Balanced Physicochemical Properties: The scaffold provides a foundation for achieving a favorable balance of hydrophilicity (enone carbonyl, amino group) and lipophilicity (substituents), crucial for oral bioavailability and tissue penetration. The enone moiety itself is a versatile handle for chemical modification [6] [8].
  • Reduced Off-Target Risks: Moving away from common planar heteroaromatic cores prevalent in early inhibitors (e.g., naphthalenes, quinolines) potentially reduces affinity for unrelated targets like kinases or ion channels associated with toxicity.

Rationale for 3-Aminocyclohex-2-en-1-one Scaffold Optimization

The 3-aminocyclohex-2-en-1-one structure (CID 78892) [1] serves as a privileged platform for developing potent and selective CXCR2 antagonists. Optimization efforts, exemplified by compounds like 3-[(diphenylmethyl)amino]cyclohex-2-en-1-one, strategically exploit the inherent reactivity and spatial arrangement of this core:

  • Leveraging the Enone System: The α,β-unsaturated ketone is a key pharmacophore. Computational docking suggests the enone carbonyl forms a critical hydrogen bond with residues deep within the CXCR2 orthosteric binding site (e.g., His-203, Asn-204 on TM5), while the electron-deficient β-carbon (C-2) may engage in electrostatic interactions. Furthermore, the enone allows for conjugate addition reactions, enabling facile introduction of diverse substituents at C-4/C-6 positions via Michael addition or subsequent alkylation of the resulting enolate [6] [8]. Modifications here significantly modulate potency and metabolic stability.

  • Amino Group Functionalization: The amino group at C-3 acts as a crucial anchor point. Introducing the diphenylmethyl (benzhydryl) substituent serves multiple purposes:

  • Bulk and Hydrophobicity: The bulky, hydrophobic benzhydryl group is designed to occupy a lipophilic sub-pocket within CXCR2, enhancing binding affinity through van der Waals interactions.
  • Conformational Restriction: The tetrahedral geometry of the benzhydryl carbon restricts rotation, potentially locking the compound into a bioactive conformation favorable for CXCR2 binding.
  • π-Stacking Potential: The phenyl rings offer potential for π-stacking interactions with aromatic residues (e.g., Phe-281, Trp-255) lining the receptor binding cavity.SAR studies indicate that modifications to this amine (e.g., benzyl, substituted benzyl, phenethyl, heteroarylalkyl) profoundly impact both CXCR2 potency and selectivity over the closely related CXCR1 receptor [5].

Table 3: Key Structural Elements and Optimization Strategies in 3-Aminocyclohex-2-en-1-one based CXCR2 Antagonists

Core PositionKey Functional Group/RoleOptimization StrategyImpact on Profile
C-1/C-2 (Enone Carbonyl & β-Carbon)H-bond acceptor, Electrophilic centerFixed element (core scaffold); C-2 may tolerate small alkyl substituentsCore interaction site; Subtle changes alter binding mode
C-3 (Amino Group)Key anchor for pharmacophore displayN-Substitution: Benzhydryl (3-[(Diphenylmethyl)amino]), substituted benzhydryl, bulky heteroarylalkylMajor determinant of potency and selectivity (e.g., over CXCR1)
C-4 & C-6 (Alkyl/Aryl Substituents)Modulate lipophilicity, steric hindranceAlkylation (methyl, ethyl, propyl), Aryl/heteroaryl introduction via conjugate additionFine-tune potency, metabolic stability (CYP inhibition liability), solubility
C-5/C-6 (Ring Saturation/Chirality)Influence ring conformationIntroduction of chirality (e.g., 4-methyl, 6-methyl derivatives); Saturation controlPotential for enhanced selectivity; Improved DMPK properties
  • Stereochemical Considerations: While the parent cyclohexenone is planar around the enone, substituents at C-4, C-5, or C-6 can introduce chiral centers. Strategic introduction of chirality (e.g., via asymmetric synthesis of substituted precursors like 3-methylcyclohex-2-en-1-one [8]) allows exploration of enantioselective interactions with the CXCR2 binding site, potentially enhancing potency and selectivity while minimizing off-target effects.

  • Tuning Physicochemical Properties: The scaffold provides multiple handles for optimizing drug-like properties. Lipophilicity can be modulated via the N-substituent (e.g., benzhydryl) and alkyl groups at C-4/C-6. Solubility can be enhanced by introducing polar groups (e.g., hydroxyl, amine, small heterocycles) at specific positions or via salt formation of the basic amino group. Metabolic stability (particularly towards CYP450 enzymes) is addressed by reducing labile sites and optimizing steric hindrance around metabolically vulnerable positions [6] [8].

The ongoing optimization of the 3-aminocyclohex-2-en-1-one scaffold, particularly through targeted N-benzyhydryl substitution and strategic ring modifications, aims to deliver CXCR2 antagonists with superior target engagement, selectivity profiles, and pharmacokinetic properties suitable for chronic inflammatory disease management.

Properties

CAS Number

148278-39-1

Product Name

3-[(Diphenylmethyl)amino]cyclohex-2-en-1-one

IUPAC Name

3-(benzhydrylamino)cyclohex-2-en-1-one

Molecular Formula

C19H19NO

Molecular Weight

277.4 g/mol

InChI

InChI=1S/C19H19NO/c21-18-13-7-12-17(14-18)20-19(15-8-3-1-4-9-15)16-10-5-2-6-11-16/h1-6,8-11,14,19-20H,7,12-13H2

InChI Key

LGLIHIZPDIXQQV-UHFFFAOYSA-N

Canonical SMILES

C1CC(=CC(=O)C1)NC(C2=CC=CC=C2)C3=CC=CC=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.